5-(2-Fluorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Fluorophenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a fluorophenyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed
Oxidation: 5-(2-Fluorophenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Fluorophenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Similar structure but with the fluorine atom in the para position on the phenyl ring.
5-(2-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
5-(2-Fluorophenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorophenyl group and a thiophene ring, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
5-(2-fluorophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYZMUCJTYAFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-80-1 |
Source
|
Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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